5-Ethenylideneoct-7-EN-3-OL
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Overview
Description
5-Ethenylideneoct-7-EN-3-OL: is an organic compound with the molecular formula C10H16O . It is characterized by the presence of a vinylidene group and an alcohol functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethenylideneoct-7-EN-3-OL typically involves the reaction of appropriate precursors under controlled conditions. One common method is the hydroboration-oxidation of 1,7-octadiene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). This method yields the desired alcohol with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Ethenylideneoct-7-EN-3-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, ketones, or carboxylic acids.
Reduction: Alkanes or alcohol derivatives.
Substitution: Various substituted alkenes or alcohols.
Scientific Research Applications
5-Ethenylideneoct-7-EN-3-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 5-Ethenylideneoct-7-EN-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The vinylidene group can undergo electrophilic addition reactions, while the alcohol group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
7-Octen-3-ol: Shares a similar structure but lacks the vinylidene group.
5-Alpha-ergost-7-en-3-beta-ol: Another compound with a similar backbone but different functional groups.
Uniqueness: Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
821782-51-8 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
InChI |
InChI=1S/C10H16O/c1-4-7-9(5-2)8-10(11)6-3/h4,10-11H,1-2,6-8H2,3H3 |
InChI Key |
ODEGDDREEVBLSY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C=C)CC=C)O |
Origin of Product |
United States |
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